molecular formula C9H7IN2O3 B12327638 3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid

3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid

Cat. No.: B12327638
M. Wt: 318.07 g/mol
InChI Key: BVTKGILCAZCKBS-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid: is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of iodine and methoxy groups in this compound makes it particularly interesting for various chemical reactions and applications.

Properties

IUPAC Name

3-iodo-5-methoxy-2H-indazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O3/c1-15-7-3-4-6(11-12-8(4)10)2-5(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTKGILCAZCKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C=C1C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid typically involves the iodination of a methoxy-substituted indazole precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the indazole ring . The reaction conditions often require a solvent like acetic acid and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow chemistry. This approach allows for better control over reaction conditions and yields. Catalysts and automated systems are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds related to indazole derivatives exhibit significant anticancer properties. For instance, derivatives of indazole have been studied for their ability to inhibit cancer cell proliferation. A notable study demonstrated that certain indazole derivatives showed promise as anti-cancer agents by targeting specific cellular pathways involved in tumor growth . While the direct impact of 3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid on cancer cells has not been extensively documented, its structural similarities to other biologically active indazoles suggest potential for further investigation.

Inflammation and Pain Management
Indazole derivatives have also been evaluated for their anti-inflammatory effects. Some studies have reported that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways. The potential of 3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid in this context remains an area for future exploration.

Synthetic Methodologies

Synthesis and Characterization
The synthesis of 3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid typically involves various chemical reactions, including Suzuki-Miyaura cross-coupling reactions and other coupling methods. For example, one synthesis method reports an 86% yield using palladium-catalyzed reactions under microwave conditions . The compound can also be synthesized through other methodologies involving different coupling agents and solvents, indicating its versatility as a synthetic intermediate.

Table: Synthesis Conditions for 3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid

Reaction MethodYield (%)Conditions
Suzuki-Miyaura86Microwave irradiation at 120°C
Alternative Method A75Room temperature with BOP-Cl
Alternative Method B38DMF at 0°C

Case Studies

Case Study: Anticancer Efficacy
In a preliminary study involving benzene-poly-carboxylic acid complexes, it was found that similar indazole derivatives could inhibit the growth of breast cancer cells . Although 3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid was not tested directly, the structural framework suggests that it may exhibit similar biological activity, warranting further investigation into its anticancer potential.

Case Study: Inhibition Studies
Another study focused on the inhibition of transformed cell growth using lonidamine derivatives, which share structural similarities with indazoles. These findings indicate that the indazole scaffold may be effective in modulating cellular processes related to cancer metastasis and growth . This opens avenues for exploring the efficacy of 3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid in similar assays.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The iodine and methoxy groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1H-indazole-6-carboxylic acid
  • 5-Methoxy-1H-indazole-6-carboxylic acid
  • 3-Bromo-5-methoxy-1H-indazole-6-carboxylic acid

Uniqueness

3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid has the molecular formula C9H7IN2O3 and a molecular weight of approximately 292.07 g/mol. Its structure features an indazole core with a methoxy group and a carboxylic acid functional group, contributing to its biological properties.

Biological Activity Overview

The biological activities of 3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid can be categorized into several key areas:

  • Anticancer Activity :
    • Recent studies have demonstrated that derivatives of indazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid have shown IC50 values in the low micromolar range against K562 leukemia cells, indicating potent activity .
    • A specific study reported that analogs of this compound could induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and affecting cell cycle distribution .
  • Mechanism of Action :
    • The mechanism underlying the anticancer effects includes the inhibition of key signaling pathways involved in cell survival and proliferation. For example, compounds have been shown to inhibit the p53/MDM2 pathway, which is crucial for regulating cell cycle and apoptosis .
    • Additionally, SAR studies suggest that modifications at specific positions on the indazole ring can enhance biological activity, indicating that further structural optimization may yield even more potent derivatives .
  • Anti-inflammatory Effects :
    • Indazole derivatives have also been explored for their anti-inflammatory properties. Although specific data on 3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid is limited, related compounds have demonstrated significant inhibition of COX-2 activity, an important target in inflammatory diseases .

Case Studies

Several case studies highlight the potential of 3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid and its analogs:

StudyCompoundCell LineIC50 (µM)Mechanism
6oK5625.15Apoptosis induction via Bcl-2/Bax modulation
VariousMultiple<10Inhibition of p53/MDM2 pathway
RelatedN/AN/ACOX-2 inhibition

Synthesis

The synthesis of 3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid typically involves:

  • Starting Materials : Utilizing readily available indazole derivatives.
  • Reagents : Employing iodine sources for iodination and carboxylation techniques.
  • Methods : Microwave-assisted synthesis has been noted for improving yields and reducing reaction times compared to traditional methods .

Q & A

Basic: How can researchers optimize the synthesis of 3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid to improve yield and purity?

Methodological Answer:
Key steps include:

  • Reaction Conditions : Refluxing intermediates (e.g., 3-formyl derivatives) with acetic acid and sodium acetate to promote cyclization, as demonstrated in analogous indazole syntheses .
  • Purification : Recrystallization from a DMF/acetic acid mixture enhances purity by removing unreacted starting materials and byproducts .
  • Iodination : Optimize iodination timing and stoichiometry to minimize over-iodination, which can reduce yields. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Basic: What spectroscopic and chromatographic methods are most effective for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy and iodo groups at positions 5 and 3, respectively) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with iodine .
  • HPLC-UV/IR : Purity assessment using reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA), validated against known standards .

Basic: What are the critical solubility and stability considerations for handling this compound in aqueous vs. organic media?

Methodological Answer:

  • Solubility : Test in DMSO (common stock solution), methanol, or DMF. Poor aqueous solubility may require buffered solutions (e.g., PBS with 1% DMSO) .
  • Stability : Store desiccated at –20°C in amber vials to prevent photodegradation. Monitor decomposition via HPLC over 24–72 hours in working buffers .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

  • Derivatization : Synthesize analogs by replacing the iodo group with Br/Cl or modifying the methoxy group (e.g., ethoxy, hydroxyl) to assess electronic effects .
  • In Vitro Assays : Screen analogs against kinase targets (e.g., PKA, PDGFR) using fluorescence polarization or ATPase activity assays .
  • Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett constants) with bioactivity .

Advanced: What strategies resolve contradictory data in biological activity reports (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Standardization : Use uniform assay conditions (e.g., cell line, ATP concentration) to minimize variability. Cross-validate with orthogonal methods (e.g., SPR vs. enzymatic assays) .
  • Metabolite Interference : Test for off-target effects using knockout cell lines or metabolic inhibitors .

Advanced: How can researchers develop validated HPLC/LC-MS methods for quantifying trace impurities in synthesized batches?

Methodological Answer:

  • Column Selection : Use UPLC BEH C18 columns for high-resolution separation of polar impurities (e.g., unreacted indazole precursors) .
  • Method Validation : Assess linearity (R² > 0.99), LOD/LOQ (e.g., 0.1–10 µg/mL), and recovery rates (85–115%) per ICH guidelines .

Advanced: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .

Advanced: How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with improved target binding?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases) and calculate ΔG values .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electronic effects of substituents on reactivity .

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